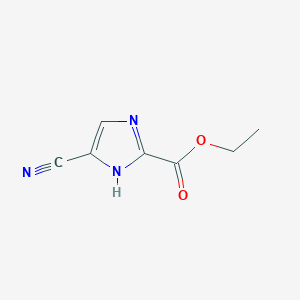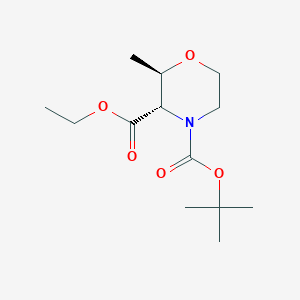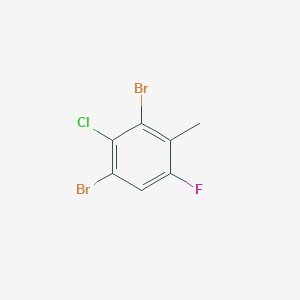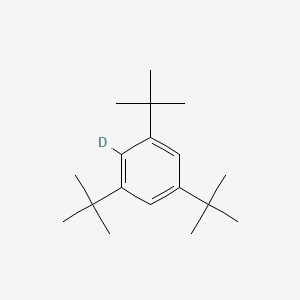
1,3,5-Tritert-butyl-2-deuteriobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tritert-butyl-2-deuteriobenzene is a derivative of benzene, characterized by the presence of three tert-butyl groups and one deuterium atom. The molecular formula for this compound is C18H29D, and it is known for its unique structural properties and stability. The compound is often used in various scientific research applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tritert-butyl-2-deuteriobenzene typically involves the deuteration of 1,3,5-Tritert-butylbenzene. This process can be achieved through the following steps:
Starting Material: 1,3,5-Tritert-butylbenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large reactors to accommodate the high-pressure deuterium gas and catalyst.
Purification: Post-reaction, the compound is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tritert-butyl-2-deuteriobenzene undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, although the presence of deuterium may influence the reaction kinetics.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under controlled temperature and solvent conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of halogenated or hydroxylated derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully reduced hydrocarbons or partially reduced intermediates.
Applications De Recherche Scientifique
1,3,5-Tritert-butyl-2-deuteriobenzene has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics, particularly in deuterium isotope effects.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialized chemicals.
Mécanisme D'action
The mechanism by which 1,3,5-Tritert-butyl-2-deuteriobenzene exerts its effects is primarily through its chemical stability and reactivity. The presence of deuterium influences the reaction kinetics, often resulting in a kinetic isotope effect. This effect can alter the rate of chemical reactions, making the compound valuable in mechanistic studies. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tritert-butylbenzene: The non-deuterated analog, used in similar applications but with different kinetic properties.
1,3,5-Tritert-butyl-2-chlorobenzene: A chlorinated derivative with distinct reactivity.
1,3,5-Tritert-butyl-2-nitrobenzene: A nitro derivative used in various chemical syntheses.
Uniqueness
1,3,5-Tritert-butyl-2-deuteriobenzene is unique due to the presence of deuterium, which imparts different kinetic and mechanistic properties compared to its non-deuterated analogs. This uniqueness makes it valuable in studies involving isotope effects and reaction mechanisms.
Propriétés
Formule moléculaire |
C18H30 |
|---|---|
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
1,3,5-tritert-butyl-2-deuteriobenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D |
Clé InChI |
GUFMBISUSZUUCB-MMIHMFRQSA-N |
SMILES isomérique |
[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


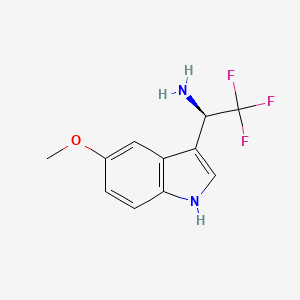
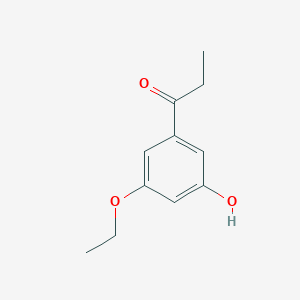
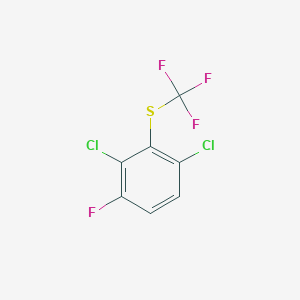
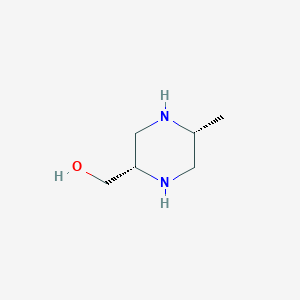
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)

